4-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-N-(2-iodophenyl)-4-oxobutanamide
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Overview
Description
4-{2-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-IODOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-IODOPHENYL)-4-OXOBUTANAMIDE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 3-hydroxybenzaldehyde and 2-iodoaniline.
Condensation Reaction: The aldehyde (3-hydroxybenzaldehyde) reacts with the hydrazine derivative (2-iodoaniline) in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This reaction forms the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the final product, 4-{2-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-IODOPHENYL)-4-OXOBUTANAMIDE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding hydrazine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-{2-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-IODOPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-IODOPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-IODOPHENYL)-4-OXOBUTANAMIDE
- **4-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-IODOPHENYL)-4-OXOBUTANAMIDE
- **4-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-IODOPHENYL)-4-OXOBUTANAMIDE
Uniqueness
The uniqueness of 4-{2-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-IODOPHENYL)-4-OXOBUTANAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16IN3O3 |
---|---|
Molecular Weight |
437.23 g/mol |
IUPAC Name |
N'-[(E)-(3-hydroxyphenyl)methylideneamino]-N-(2-iodophenyl)butanediamide |
InChI |
InChI=1S/C17H16IN3O3/c18-14-6-1-2-7-15(14)20-16(23)8-9-17(24)21-19-11-12-4-3-5-13(22)10-12/h1-7,10-11,22H,8-9H2,(H,20,23)(H,21,24)/b19-11+ |
InChI Key |
HSKKSDDSGDMODL-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)O)I |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)O)I |
Origin of Product |
United States |
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